N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide
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Overview
Description
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms, known for their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with 4,5-dihydro-1,3-thiazole-2-amine under specific conditions. The reaction is usually carried out in the presence of coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to ensure consistency and efficiency in the manufacturing process.
Chemical Reactions Analysis
Types of Reactions: N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride (NaH) and various alkyl halides.
Major Products Formed:
Scientific Research Applications
Chemistry: In chemistry, N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide is used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a valuable intermediate in the construction of pharmaceuticals and agrochemicals.
Biology: Biologically, this compound has shown promise in various assays, including antimicrobial and antifungal tests. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicine, the compound is being explored for its potential therapeutic effects. Studies have indicated its utility in treating conditions such as inflammation, pain, and microbial infections.
Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products.
Mechanism of Action
The mechanism by which N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring plays a crucial role in binding to enzymes and receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(4,5-dihydro-1,3-thiazol-2-yl)cyclohexanecarboxamide
N-(4,5-dihydro-1,3-thiazol-2-yl)-3-(dimethylamino)benzamide
N-(4,5-dihydro-1,3-thiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Uniqueness: N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide stands out due to its unique phenylcyclopentane structure, which imparts distinct chemical and biological properties compared to other thiazole derivatives. This structural difference can lead to variations in reactivity, binding affinity, and overall biological activity.
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-1-phenylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c18-13(17-14-16-10-11-19-14)15(8-4-5-9-15)12-6-2-1-3-7-12/h1-3,6-7H,4-5,8-11H2,(H,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBAJUCRDHXJRY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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